molecular formula C10H15ClN4O B1418776 N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride CAS No. 1185316-41-9

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B1418776
CAS No.: 1185316-41-9
M. Wt: 242.7 g/mol
InChI Key: AWKPXGORYLTOMG-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring attached to a pyrazine-2-carboxamide moiety, forming a versatile scaffold for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-tubercular activity and potential use in treating other infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)pyridine-2-carboxamide
  • N-(Piperidin-4-yl)quinoline-2-carboxamide
  • N-(Piperidin-4-yl)benzamide

Uniqueness

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride stands out due to its unique pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development.

Biological Activity

N-(Piperidin-4-yl)pyrazine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-tubercular agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a pyrazine-2-carboxamide moiety. This structure contributes to its ability to interact with various biological targets.

The primary target for this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The compound has shown 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM , indicating potent activity against this pathogen .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Target/Pathogen IC50 (μM)
Anti-tubercularMycobacterium tuberculosis H37Ra1.35 - 2.18
Enzyme inhibitionVarious targets (potentially)Not specified

Case Studies and Research Findings

  • Anti-Tubercular Activity : In a study evaluating various pyrazine derivatives, this compound was identified as one of the most active compounds against Mycobacterium tuberculosis H37Ra, with IC50 values indicating strong inhibition .
  • Cytotoxicity Assessment : The cytotoxic effects on human embryonic kidney (HEK-293) cells were assessed, showing that the compound is nontoxic at the concentrations tested, which is promising for its potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has indicated that modifications to the piperidine and pyrazine moieties can enhance biological activity. For instance, altering substituents on the carboxamide group has been shown to impact IC50 values significantly, suggesting avenues for further optimization .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

Compound Target IC50 (μM)
N-(Piperidin-4-yl)pyrazine-2-carboxamide HClMycobacterium tuberculosis H37Ra1.35 - 2.18
Compound 6aMycobacterium tuberculosis H37Ra1.5
Compound 6eMycobacterium tuberculosis H37Ra1.8

Properties

IUPAC Name

N-piperidin-4-ylpyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c15-10(9-7-12-5-6-13-9)14-8-1-3-11-4-2-8;/h5-8,11H,1-4H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKPXGORYLTOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671560
Record name N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185316-41-9
Record name N-(Piperidin-4-yl)pyrazine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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